molecular formula C19H23N7 B6475296 N,N,4-trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2640892-85-7

N,N,4-trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6475296
CAS No.: 2640892-85-7
M. Wt: 349.4 g/mol
InChI Key: QIJLCBDEKYURIS-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine: is a complex organic compound that belongs to the quinazoline class of compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is the reaction of an appropriate amine with a quinazoline derivative under specific conditions to form the piperazine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of certain functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

Biologically, N,N,4-trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine has shown potential in various biological assays. It may be studied for its antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its quinazoline core is known to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other chemical products that require its unique structural properties.

Mechanism of Action

The mechanism by which N,N,4-trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine exerts its effects would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to modulate biological processes. The molecular pathways involved would be determined by the specific interactions and binding affinities of the compound.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Quinazoline derivatives: : These compounds share the quinazoline core and are known for their diverse biological activities.

  • Piperazine derivatives: : Compounds containing the piperazine ring are often studied for their pharmacological properties.

Uniqueness

N,N,4-trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine: is unique due to its specific combination of functional groups and structural features. This combination may confer distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

N,N,4-trimethyl-6-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-14-12-17(23-19(22-14)24(2)3)25-8-10-26(11-9-25)18-15-6-4-5-7-16(15)20-13-21-18/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLCBDEKYURIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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